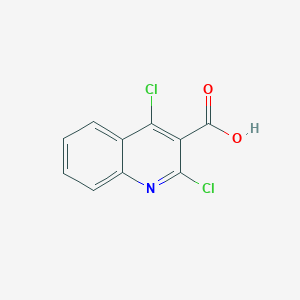

2,4-Dichloroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-8-5-3-1-2-4-6(5)13-9(12)7(8)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMTVBRYYAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279076 | |

| Record name | 2,4-Dichloro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-25-7 | |

| Record name | 2,4-Dichloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151772-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloroquinoline 3 Carboxylic Acid

Modern and Green Chemistry Principles in Synthesis

The synthesis of quinoline (B57606) derivatives has been significantly advanced by the adoption of modern chemical principles that prioritize efficiency, safety, and sustainability. These methods offer considerable improvements over classical procedures, which often require harsh conditions and extended reaction times. researchgate.net

Microwave-Assisted Synthesis from Aromatic Amines and Malonic Acid

Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for accelerating reaction rates and often leading to higher yields and cleaner products. asianpubs.org This technology is particularly effective for the synthesis of heterocyclic compounds like quinolines. The application of microwave energy facilitates rapid heating of polar molecules, drastically reducing reaction times from hours to mere minutes. researchgate.netasianpubs.org

While direct microwave-assisted synthesis of 2,4-dichloroquinoline-3-carboxylic acid from aromatic amines and malonic acid is a specific pathway, the principles are well-demonstrated in the synthesis of related quinoline-3-carboxylic acid structures. For instance, a green and efficient approach for synthesizing quinoline-4-carboxylic acid derivatives involves a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid under microwave conditions using p-toluenesulfonic acid (p-TSA) as a catalyst. nih.gov This method achieves good yields (50-80%) in just 3 minutes. nih.gov

Another relevant example is the microwave-assisted Ullmann condensation for preparing 2-phenoxyquinoline-3-carboxylic acids. In this procedure, 2-chloroquinoline-3-carboxylic acid derivatives are reacted with phenols under microwave irradiation for 4-8 minutes, resulting in high yields, a significant improvement over conventional methods which yield inappreciable results. asianpubs.org These examples highlight the potential of microwave assistance in the synthesis of the target compound's core structure, offering a rapid and efficient alternative to traditional heating. asianpubs.orgnih.gov

One-Pot Procedures for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represents a highly efficient and sustainable strategy. This approach minimizes solvent usage, reduces waste, and saves time and resources. A facile one-pot method for the synthesis of 2,4-dichloroquinoline (B42001) derivatives has been developed, showcasing the efficiency of this approach. researchgate.net

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, has been adapted into an efficient one-pot, three-component process. This reaction utilizes an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The use of catalysts like ytterbium perfluorooctanoate in water makes the process environmentally benign and operationally simple, with the catalyst being recyclable. researchgate.net Similarly, using BF₃·THF as a catalyst in acetonitrile (B52724) has been optimized for the three-component synthesis of quinoline-4-carboxylic acids. nih.gov

Table 1: Comparison of Catalysts in One-Pot Quinoline-4-carboxylic Acid Synthesis

| Catalyst | Solvent | Key Features | Source |

|---|---|---|---|

| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Water | Environmentally benign; catalyst is recyclable with consistent activity. | researchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Ethanol (B145695) | Organocatalyst; reaction proceeds under microwave irradiation in 3 minutes. | nih.gov |

| BF₃·THF | Acetonitrile (MeCN) | Effective Lewis acid catalyst for the three-component reaction. | nih.gov |

Catalytic Methods (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing a direct route for introducing carbonyl groups into molecules. nih.govliv.ac.uk This method is particularly valuable for synthesizing carboxylic acids and their derivatives from aryl halides or triflates using carbon monoxide (CO) as a C1 feedstock. nih.govorganic-chemistry.org

The synthesis of aryl carboxylic acid derivatives via palladium-catalyzed carbonylation of aryl tosylates and mesylates has been achieved under mild conditions (atmospheric CO pressure at 80-110°C). organic-chemistry.org This approach is significant because tosylates and mesylates are easily prepared from phenols, offering a cost-effective and environmentally friendlier alternative to using aryl halides. organic-chemistry.org The catalytic system, often comprising a palladium source like Pd(OAc)₂ and a suitable ligand, demonstrates broad functional group tolerance, making it a versatile tool. organic-chemistry.org

A plausible mechanism involves the initial formation of a Pd(II) species, which undergoes transmetalation with a substrate like an aryl boronic acid. liv.ac.uk Subsequent coordination and insertion of CO forms a palladium acyl intermediate, which can then react further to yield the final product and regenerate the Pd(0) catalyst. liv.ac.uk While direct application to this compound is specific, the carbonylation of a suitably functionalized dichloroquinoline precursor represents a viable and powerful catalytic strategy for its formation. rsc.org

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key objective of green chemistry, as it reduces environmental pollution, minimizes health hazards, and simplifies purification processes. Microwave-assisted synthesis is often conducted under solvent-free conditions, further enhancing its green credentials. asianpubs.org

For example, the synthesis of quinolin-4-ylmethoxychromen-4-ones is achieved through a one-pot, three-component domino reaction under solvent-free and microwave conditions, using YbCl₃ as a catalyst, demonstrating an efficient and eco-friendly process. nih.gov Similarly, the synthesis of coumarin-3-carboxylic acids has been reported via a microwave-irradiated, solvent-free reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) and various carbonyl compounds, yielding excellent results (92-98%) in just 5 minutes. nih.gov Attempting the same reaction under conventional heating resulted in a complex mixture of products, highlighting the superiority of the solvent-free microwave approach. nih.gov These methodologies underscore a significant trend towards performing reactions "neat," relying on the inherent reactivity of the substrates under optimized energetic conditions.

Purification and Characterization Techniques in Synthetic Chemistry

Following synthesis, rigorous purification and characterization are mandatory to isolate the target compound and unequivocally confirm its identity and purity.

Purification: The primary methods for purifying solid organic compounds like this compound and its precursors include:

Recrystallization: This is a common technique for purifying crude solid products. The crude material is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Solvents such as ethanol or benzene (B151609) are often used for quinoline derivatives. nuph.edu.uagoogle.com

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica (B1680970) gel column chromatography is employed. beilstein-journals.org The crude product is loaded onto a column of silica gel and eluted with a solvent system (eluent), separating components based on their differential adsorption to the stationary phase. beilstein-journals.org

Washing/Precipitation: Crude products can be washed with specific solvents to remove certain impurities. For instance, washing with Skellysolve B (a petroleum ether) is used to remove colored impurities. orgsyn.org Acid-base chemistry is also exploited; the carboxylic acid can be dissolved in an aqueous base (like 10% NaOH), filtered, and then re-precipitated by acidification with an acid like HCl, effectively separating it from non-acidic impurities. google.comorgsyn.org

Characterization: Once purified, the compound's structure and purity are confirmed using a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nuph.edu.uarsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, thus confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as C=C and C=N bonds of the quinoline ring, would be expected. rsc.org

Melting Point (m.p.) Determination: A sharp and specific melting point is a reliable indicator of a pure crystalline compound. The experimentally determined melting point is compared against literature values. orgsyn.org

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, providing further evidence for the proposed molecular formula. nuph.edu.ua

Derivatization Strategies and Analogue Synthesis

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing classic transformations to form esters and amides, thereby enabling the introduction of a vast array of functional groups.

The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. This can be accomplished through several standard methods. For instance, Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like H₂SO₄, is a common approach, particularly for simple alcohols like methanol (B129727) and ethanol (B145695) which can be used as the solvent. libretexts.org The reactivity of the carboxylic acid is significantly enhanced by the protonation of the carbonyl oxygen by the mineral acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org

For more sensitive or complex alcohols, or under conditions where strong acids are not tolerated, coupling agents are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for creating esters, including sterically hindered ones like tert-butyl esters. orgsyn.orgcommonorganicchemistry.com Another common method involves the initial conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), which can then be easily reacted with an alcohol to yield the desired ester. libretexts.orgcommonorganicchemistry.comlibretexts.org

The ethyl ester of the related compound 4,7-dichloroquinoline-3-carboxylic acid has been synthesized by refluxing the corresponding 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride, demonstrating a transformation that generates the chloro-substituent while preserving the ester. prepchem.com

Table 1: Selected Esterification Methods Applicable to 2,4-Dichloroquinoline-3-carboxylic acid

| Method | Reagents | Alcohol Type | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (serves as solvent), H₂SO₄ (cat.) | Simple primary/secondary | Equilibrium-driven; requires excess alcohol. libretexts.org |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Primary, secondary, tertiary | Mild, non-acidic conditions; suitable for acid-sensitive substrates. orgsyn.orgcommonorganicchemistry.com |

The synthesis of amides from the carboxylic acid group introduces a crucial pharmacophore and a key structural motif. Direct condensation of a carboxylic acid with an amine is often inefficient and requires activation of the carboxyl group. researchgate.net Modern coupling reagents facilitate this transformation under mild conditions. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base, enable the efficient formation of amides from carboxylate salts and amines. organic-chemistry.orgorganic-chemistry.org

Another strategy involves the in-situ generation of reactive phosphonium (B103445) salts. For example, treating a carboxylic acid with triphenylphosphine (B44618) and N-chlorophthalimide generates chloro- and imido-phosphonium species that activate the acid for nucleophilic attack by a primary or secondary amine. nih.gov These methods are generally high-yielding and tolerate a wide range of functional groups on both the carboxylic acid and amine components. researchgate.netnih.gov The synthesis of 2-phenylquinoline-4-carboxamides has been reported as a route to biologically active molecules, highlighting the importance of this functional group in quinoline-based drug discovery. nih.gov

Table 2: Common Coupling Reagents for Amidation

| Coupling Agent | Typical Base | Solvent | Key Features |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | - | DCM, THF | Forms a stable dicyclohexylurea byproduct. libretexts.orglibretexts.org |

| HBTU | Hünig's Base (DIPEA) | THF, DMF | High efficiency, rapid reaction times. organic-chemistry.org |

| (Ph₃P + N-chlorophthalimide) | - | Toluene | In-situ generation of activating agent. nih.gov |

| SOCl₂ (via acid chloride) | Pyridine (B92270), Et₃N | DCM, Toluene | Two-step process involving isolation of the acid chloride. youtube.com |

Modifications of the Dichloroquinoline Ring System

The two chlorine atoms on the quinoline (B57606) ring are prime targets for modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the heterocyclic nitrogen atom. Studies on the analogous 2,4-dichloroquinazoline (B46505) system show that nucleophilic attack occurs with high regioselectivity at the 4-position. nih.gov This preference is attributed to the electronic properties of the ring system, where the carbon at the 4-position is more susceptible to nucleophilic attack. nih.gov This principle is expected to hold for this compound, allowing for selective functionalization at C4 while leaving the C2 chlorine available for subsequent reactions.

A wide variety of nucleophiles can be used to displace the chlorine atoms, including amines, anilines, alcohols, and thiols. nih.gov For example, reactions of 2-chloroquinoline-3-carbaldehydes with nucleophiles such as 1,2,4-triazole (B32235) have been shown to proceed effectively, demonstrating the reactivity of the C2-chloro substituent. researchgate.net By carefully controlling reaction conditions, it is possible to achieve either monosubstitution, typically at C4, or disubstitution at both C2 and C4.

Table 3: Scaffold Diversification via Nucleophilic Substitution

| Position | Nucleophile Class | Example Nucleophile | Resulting Substituent |

|---|---|---|---|

| C4 (preferential) | Primary/Secondary Amines | Morpholine | 4-Morpholinyl |

| C4 (preferential) | Anilines | 4-Fluoroaniline | 4-(4-Fluoroanilino) |

| C4 (preferential) | Thiols | Thiophenol | 4-(Phenylthio) |

| C2 | Primary/Secondary Amines | Piperidine | 2-Piperidinyl |

| C2 | Alkoxides | Sodium Methoxide | 2-Methoxy |

Synthesis of Fused Heterocyclic Systems Incorporating the Quinoline Core

A more advanced derivatization strategy involves using the functional groups on the this compound scaffold to construct new, fused heterocyclic rings. This approach leads to the creation of complex polycyclic systems with unique three-dimensional structures.

This is often achieved by reacting the dichloroquinoline with a bifunctional nucleophile. For example, a reaction with a molecule containing both an amine and a hydroxyl group (e.g., 2-aminoethanol) or two amine groups (e.g., ethylenediamine) could lead to an initial SNAr reaction at the C4 or C2 position. The newly introduced nucleophilic group can then undergo a subsequent intramolecular cyclization. This second step could involve the nucleophilic group attacking the remaining chloro-substituent or, more commonly, reacting with the carboxylic acid at the 3-position to form a lactam (amide) or lactone (ester).

This strategy has been successfully employed in related quinoline systems. For instance, 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid has been used as a precursor to synthesize diazepino[2,3-h]quinolines and thiazepino[2,3-h]quinolines. nih.govnih.gov These syntheses involve an initial intermolecular nucleophilic substitution at the C7-chloro position, followed by reduction of the nitro group and a final intramolecular cyclization (lactamization) to form the fused diazepine (B8756704) or thiazepine ring. nih.govnih.gov A similar conceptual pathway can be envisioned for this compound to generate novel fused systems.

Table 4: Potential Fused Systems from this compound

| Bifunctional Reagent | Initial Reaction Site | Cyclization Reaction | Resulting Fused Ring System |

|---|---|---|---|

| Ethylenediamine | C4-Cl | Intramolecular Amidation | Pyrazino[2,3-c]quinoline |

| 2-Aminoethanol | C4-Cl | Intramolecular Amidation | Oxazino[3,2-a]quinolinone |

| 2-Aminothiophenol | C2-Cl | Intramolecular Amidation | Thiazino[3,2-b]quinolinone |

| Hydrazine | C2-Cl | Intramolecular Amidation | Pyridazino[4,3-b]quinolinone |

Pharmacological and Biological Research Applications Pre Clinical Studies

In Vitro Antimicrobial Activities

There is no available research data detailing the in vitro antibacterial or antifungal spectrum and efficacy of 2,4-dichloroquinoline-3-carboxylic acid.

No studies reporting the Minimum Inhibitory Concentration (MIC) or other efficacy data of this compound against bacterial strains were found.

No studies reporting the MIC or other efficacy data of this compound against fungal species were found.

Antiparasitic Investigations

There is no available research data detailing the in vitro antiparasitic potential of this compound.

No studies reporting the half-maximal inhibitory concentration (IC₅₀) or other measures of efficacy for this compound against any Plasmodium species were identified.

No research was found that investigated the activity of this compound against other parasites.

Anti-proliferative and Anticancer Research in Cell Line Models

There is no available research data from preclinical studies investigating the anti-proliferative or anticancer effects of this compound in cell line models. Therefore, no data on its cytotoxic or cytostatic activity is available.

Antiviral Research

The quinoline (B57606) framework is also being explored for its potential antiviral applications. The mechanism of action in this context is often linked to the inhibition of host-cell enzymes that viruses rely on for replication, which can offer a broad-spectrum antiviral strategy. nih.gov

Studies have identified 4-quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in host cells. nih.gov By depleting the cellular pool of pyrimidines, these compounds inhibit viral replication. One lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), demonstrated potent inhibition of vesicular stomatitis virus (VSV) and WSN-Influenza with EC₅₀ values of 2 nM and 41 nM, respectively. nih.gov More recent research has also evaluated new quinoline-based compounds for their activity against SARS-CoV-2 in cell culture models. scienceopen.com

Antitubercular Research against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. researchgate.net Ring-substituted quinolines have been identified as a promising new structural class of anti-TB drugs. researchgate.netresearchgate.net

Numerous studies have synthesized and evaluated quinoline carboxylic acid derivatives for their activity against the H37Rv strain of M. tuberculosis. doi.orgnih.gov Arylated quinoline carboxylic acids (QCAs) have shown activity against both replicating and non-replicating forms of the bacterium. nih.gov The mechanism for some of these compounds has been linked to the inhibition of Mtb DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Several 2,4-diarylquinoline derivatives have been identified as lead compounds, with IC₅₀ values as low as 19 µM against M. tuberculosis. doi.org

Table 2: Antitubercular Activity of Selected Quinoline Derivatives against M. tuberculosis H37Rv

| Compound Class/Derivative | Activity | Reference |

|---|---|---|

| 2,4-diarylquinoline (Compound 19) | IC₅₀ = 19 µM | doi.org |

| 2,4-diarylquinoline (Compound 18) | IC₅₀ = 29 µM | doi.org |

| 2,4-diarylquinoline (Compound 14) | IC₅₀ = 60.25 µM | doi.org |

Enzyme Inhibition Studies (Excluding Human Clinical Data)

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes a key step in the de novo biosynthesis of pyrimidines. nih.gov This pathway is essential for cell proliferation, making hDHODH a critical target for anticancer and antiviral therapies. nih.govbohrium.com

The quinoline-4-carboxylic acid structure is a well-established pharmacophore for hDHODH inhibition. bohrium.comnih.gov Structure-guided design has led to the development of highly potent quinoline-based analogues. nih.gov Extensive research has produced compounds with significant inhibitory activity, with IC₅₀ values in the low nanomolar range. nih.govnih.gov For example, a diaryl ether-substituted 4-quinolinecarboxylic acid analogue (C44) was found to inhibit hDHODH with an IC₅₀ of 1.0 nM. nih.gov Another study discovered a potent quinoline-based analogue (Compound 41) with a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.gov

Table 3: Inhibitory Activity of Selected Quinoline Derivatives against Human DHODH

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | 1.0 | nih.gov |

| Quinoline-based analogue (Compound 41) | 9.71 ± 1.4 | nih.gov |

| Quinoline-based analogue (Compound 43) | 26.2 ± 1.8 | nih.gov |

Falcipain-2 (FP2)

Falcipain-2 (FP2), a critical cysteine protease of Plasmodium falciparum, is essential for the parasite's life cycle, primarily through its role in degrading host hemoglobin to provide amino acids. nih.govresearchgate.net This function makes it a significant target for the development of new antimalarial drugs. nih.govresearchgate.net Research has identified various compounds, including those with a quinoline scaffold, as potential inhibitors of FP2. rsc.orgnih.gov

Derivatives of quinoline have been investigated for their ability to inhibit FP2. nih.gov For instance, a series of quinoline-triazole hybrids have been synthesized and evaluated for their FP2 inhibitory activity. rsc.orgnih.gov In these studies, the quinoline moiety is considered a potential anti-malarial component, while the triazole scaffold is known for its versatility and presence in several clinically used drugs. nih.gov Computational docking and subsequent in vitro testing have shown that these hybrid compounds can bind to the active site of FP2, inhibiting its catalytic function at micromolar concentrations. rsc.org Two notable compounds from this class, T4 and T7, demonstrated significant inhibitory action against FP2 and arrested parasite development at the trophozoite stage. rsc.orgnih.gov

| Compound | FP2 IC₅₀ (μM) | P. falciparum EC₅₀ (μM) |

|---|---|---|

| T4 | 16.16 | 21.89 |

| T7 | 25.64 | 49.88 |

The inhibition of FP2 by these compounds also led to morphological abnormalities in the parasite's food vacuole, similar to the effects of E-64, a known general cysteine protease inhibitor. rsc.orgnih.gov These findings identify quinoline-based structures as a viable starting point for designing more potent and selective FP2 inhibitors for antimalarial therapy. rsc.orgnih.gov

Cyclin-Dependent Kinases (CDK)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. nih.govnih.gov Their deregulation is often implicated in diseases like cancer, making them an attractive target for therapeutic intervention. nih.govnih.gov Small molecule inhibitors of CDKs have emerged as a promising strategy in cancer therapy. nih.govresearchgate.net The quinoline scaffold has been explored in the development of CDK inhibitors. novartis.comnih.gov

Research into quinoline-based kinase inhibitors has led to the discovery of compounds that can modulate the interaction between CDK2 and its regulatory subunit, cyclin A. novartis.com Some of these inhibitors act as ATP-competitive agents, binding to the catalytic ATP site of the enzyme. nih.gov For example, a class of 4-phenylaminoquinoline scaffold derivatives has been investigated for its inhibitory activity against the CDK8/CycC complex. researchgate.net Studies have shown that modifications, such as the addition of secondary benzenesulfonamide (B165840) groups, can significantly enhance the potency of these compounds in suppressing CDK8/CycC enzyme activity. researchgate.net

The development of CDK inhibitors is an active area of research, with a focus on improving selectivity to minimize off-target effects, as the ATP binding pocket is highly conserved across the CDK family. nih.gov The versatility of the quinoline structure allows for chemical modifications aimed at achieving greater potency and selectivity for specific CDK isoforms. novartis.comnih.gov

Cholinesterase Enzymes

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. nih.govresearchgate.net Quinoline carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of both cholinesterases and monoamine oxidases, another enzyme family relevant to neurodegeneration. nih.govresearchgate.net

In vitro studies have demonstrated that certain quinoline carboxylic acid derivatives exhibit high and selective inhibitory action against AChE. nih.govresearchgate.net The inhibitory potency of these compounds can be significant, with some derivatives showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net For example, within a synthesized series, compound 3i was identified as the most potent AChE inhibitor. nih.gov

| Compound | AChE IC₅₀ (μM) |

|---|---|

| 3i | 4.36 ± 0.12 |

Furthermore, hybrid molecules combining the quinoline scaffold with other pharmacophores, like thiosemicarbazones, have been developed as potent and selective cholinesterase inhibitors. mdpi.com One such hybrid, compound 5b , was found to be a highly potent inhibitor of AChE, with an IC₅₀ value of 0.12 ± 0.02 μM, which is approximately five times more potent than the standard drug galantamine (IC₅₀ = 0.62 ± 0.01 μM). mdpi.com Kinetic studies revealed a competitive mode of inhibition for these compounds. mdpi.com Molecular docking analyses suggest that these quinoline-based inhibitors can form crucial interactions with amino acid residues within the active site of the enzyme. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process by catalyzing the synthesis of prostaglandins. mdpi.comjpp.krakow.pl Selective inhibition of COX-2 over the related COX-1 isoform is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govwikipedia.org Derivatives of 2-aryl-quinoline-4-carboxylic acid have been designed and synthesized as selective COX-2 inhibitors. researchgate.netnih.gov

These compounds often feature a methylsulfonyl (MeSO₂) pharmacophore, a group known to confer COX-2 selectivity, attached to a phenyl ring at the C-2 position of the quinoline core. researchgate.netnih.gov Structure-activity relationship studies have shown that substituents on the quinoline ring can significantly influence potency and selectivity. researchgate.netnih.gov One derivative, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e ), was identified as a particularly potent and highly selective COX-2 inhibitor, demonstrating greater potency than the reference drug celecoxib. researchgate.netnih.gov Molecular modeling studies indicate that the carboxyl group of the quinoline can interact with Arg120, while the methylsulfonyl group orients into the secondary pocket of the COX-2 active site, contributing to its high selectivity. researchgate.netnih.gov

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound 9e | 0.043 | >513 |

| Celecoxib (Reference) | 0.060 | 405 |

The research indicates that the presence of lipophilic substituents on the quinoline ring is important for achieving high COX-2 inhibitory activity. researchgate.netnih.gov This line of inquiry continues to support the quinoline-4-carboxylic acid scaffold as a valuable template for developing new anti-inflammatory agents. nih.govresearchgate.net

Interaction with Specific Biological Targets (Non-Human)

Receptor Binding Profiles (e.g., GABAAR α6 Subtype)

GABA-A receptors (GABAARs) are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target of many clinically important drugs. brandeis.edunih.gov These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. nih.gov The α6 subunit, in particular, is expressed in high concentrations in the cerebellum. nih.gov

While direct studies on this compound are limited, related heterocyclic structures like pyrazoloquinolinones have been extensively studied for their modulatory effects on different GABAAR subtypes. brandeis.edunih.gov These compounds have been shown to bind at the extracellular α+β− interface, a novel binding site distinct from the classical benzodiazepine (B76468) site located at the α+γ− interface. nih.gov This interaction can produce a positive allosteric modulation of GABA-induced currents. brandeis.edunih.gov

Significantly, research has identified pyrazoloquinolinone derivatives that exhibit remarkable functional selectivity for the α6β3γ2 receptor subtype. brandeis.eduresearchgate.net Some compounds act as potent positive modulators specifically at α6-containing receptors with minimal activity at other subtypes (α1-5). researchgate.net This discovery of modulators with high functional selectivity for the α6β2/3γ2 receptor provides a valuable tool for investigating the specific physiological roles of these receptor subtypes and may open avenues for developing novel therapeutic agents with improved side-effect profiles. brandeis.edunih.gov

Heme Interaction and Hemozoin Inhibition

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests large amounts of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). globalscienceresearchjournals.org To protect itself, the parasite detoxifies the heme by biocrystallizing it into an inert, insoluble polymer called hemozoin. globalscienceresearchjournals.orgresearchgate.net This detoxification pathway is a validated and crucial target for many antimalarial drugs, most notably the quinoline-based compounds like chloroquine (B1663885) and quinine. nih.govnih.gov

The fundamental mechanism of action for quinoline-based antimalarials involves the inhibition of hemozoin formation. researchgate.netnih.gov These drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite. nih.gov There, they are believed to interact with free heme, forming a complex that prevents the heme molecules from being incorporated into the growing hemozoin crystal. nih.govpnas.org By capping the crystal surface, the quinoline drug effectively halts the detoxification process. pnas.orgresearchgate.net

This inhibition leads to a buildup of toxic, free heme within the parasite. researchgate.netnih.gov The excess heme is damaging to the parasite through several mechanisms, including the generation of reactive oxygen species, disruption of cellular membranes, and the inhibition of essential parasitic enzymes like cysteine proteases. researchgate.netnih.gov The ability of the quinoline scaffold to interact with heme and disrupt its crystallization is a cornerstone of its antimalarial activity. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

SAR studies on the quinoline (B57606) carboxylic acid framework have revealed that specific substitutions at the C-2, C-4, and the benzo portion of the ring system are critical for biological activity. nih.gov The electronic and steric properties of these substituents play a significant role in the molecule's ability to interact with its biological targets.

Halogenation is a key chemical modification in the design of quinoline-based compounds. The presence and position of halogen atoms can significantly alter the electronic and steric profile of the molecule, thereby affecting its biological potency. For instance, in a series of 4-quinoline carboxylic acids designed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the introduction of a chlorine atom at the 2'-position of a pyridine (B92270) ring substituent resulted in one of the most potent analogs. nih.gov This suggests that the steric bulk and inductive effects of chlorine are beneficial for activity in this position. nih.gov

Conversely, the installation of a strongly electron-withdrawing fluoro substituent at certain positions led to a marked loss of potency, indicating that steric effects, in addition to electronic properties, play a crucial role. nih.gov The 2,4-dichloro substitution pattern on the core quinoline ring of the title compound provides a scaffold with distinct electronic properties, where the chlorine atoms act as electron-withdrawing groups. The synthesis of such dichlorinated compounds can be achieved through the chlorination of a quinolone core using reagents like phosphoryl chloride. nih.gov

| Compound/Analog Type | Substituent | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| 4-Quinoline Carboxylic Acid Analog | Chlorine | 2'-position of pyridine ring | High potency; among the most potent analogs synthesized | nih.gov |

| 4-Quinoline Carboxylic Acid Analog | Fluoro | 2'- and 6'-positions of pyridine ring | Marked loss of potency | nih.gov |

The carboxylic acid group, particularly at the C-4 position of the quinoline ring, has been identified as a critical functional group for the biological activity of this class of compounds. nih.gov SAR studies on a wide range of quinoline 4-carboxylic acid analogs have demonstrated a strict requirement for the carboxylic acid or its corresponding salts at this position to inhibit enzymes like dihydroorotate dehydrogenase. nih.gov

This functional group is crucial as it can participate in key electrostatic interactions or hydrogen bonding with residues in the active site of a target protein. nih.gov The acidity of the carboxylic acid group allows it to exist as a carboxylate anion under physiological conditions, facilitating these vital interactions. britannica.com While converting the carboxylic acid to its methyl ester can improve cell permeability, it typically renders the compound inactive in enzymatic assays until it is hydrolyzed back to the active carboxylic acid form within the cell. nih.gov

Comprehensive SAR studies have delineated three principal regions on the quinoline carboxylic acid scaffold where structural modifications significantly impact activity: nih.gov

C-2 Position: This position generally requires bulky, hydrophobic substituents for optimal activity. nih.gov For example, replacing a smaller cyclohexyl group with a larger, planar phenyl ring at this position can lead to a notable enhancement in potency. nih.gov

C-4 Position: As previously discussed, this position has a stringent requirement for a carboxylic acid group for target inhibition. nih.gov

| Position on Quinoline Ring | Favorable Substitution | Rationale/Effect | Reference |

|---|---|---|---|

| C-2 | Bulky, hydrophobic groups (e.g., phenyl ring) | Enhances potency, likely through improved binding interactions | nih.govnih.gov |

| C-4 | Carboxylic acid or its salt | Strict requirement for enzymatic inhibition; key binding interactions | nih.gov |

| Benzo Portion | Various substitutions are tolerated | Allows for modulation of pharmacokinetic and pharmacodynamic properties | nih.gov |

Design Principles for Optimized Analogues

The design of optimized analogues of 2,4-dichloroquinoline-3-carboxylic acid is guided by the established SAR principles. The primary goal is to enhance biological activity, selectivity, and pharmacokinetic properties by systematically modifying the lead structure. danaher.com A structure-guided approach, which utilizes knowledge of the three-dimensional structure of the biological target, is a highly effective strategy. researchgate.net

Key design principles include:

Maintaining the Core Pharmacophore: The quinoline-4-carboxylic acid scaffold is essential. nih.gov The C-4 carboxylic acid must be retained to ensure interaction with the target.

Strategic Substitutions: Introducing groups that can form new electrostatic or hydrogen-bonding interactions with the target protein can significantly improve potency. nih.gov

Optimizing Physicochemical Properties: Modifications are made to improve properties like solubility and metabolic stability, which are crucial for a compound's potential development. hilarispublisher.com This can involve altering the substituents on the benzo ring or at the C-2 position.

Computational Modeling: Tools such as molecular docking and virtual screening are employed to predict how newly designed analogs will bind to the target, helping to prioritize which compounds to synthesize. researchgate.nethilarispublisher.com

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the starting point for optimization. danaher.comslideshare.net A molecule like this compound could be identified as a "hit" from a high-throughput screening campaign and subsequently serve as a lead compound for a drug discovery program. slideshare.net

The lead optimization process aims to refine the chemical structure of the lead to improve its efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comresearchgate.net Key strategies include:

SAR-Guided Modification: Based on the SAR data, chemists synthesize new analogs by making targeted changes to the lead structure. For the quinoline carboxylic acid class, this involves exploring different substituents at the C-2 position and on the benzo ring while retaining the C-4 carboxylic acid. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the compound's characteristics without losing its primary biological activity.

Prodrug Strategy: If poor cell permeability due to the ionizable carboxylic acid is an issue, a prodrug approach can be implemented. This involves masking the carboxylic acid group, often as an ester, to improve absorption. The masking group is then cleaved inside the cell to release the active carboxylic acid. nih.gov

Through iterative cycles of design, synthesis, and biological testing, the lead optimization process seeks to develop a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties. danaher.com

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Molecular Targets

The precise molecular targets of 2,4-dichloroquinoline-3-carboxylic acid have not been definitively identified in the available literature. Research on analogous quinoline-3-carboxylic acid derivatives suggests several potential protein targets. For instance, various derivatives have been investigated as inhibitors of enzymes such as protein kinase CK2 and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.gov Protein kinase CK2 is a crucial regulator of numerous cellular processes, and its inhibition can impact cell growth, proliferation, and apoptosis. researchgate.net DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, and its inhibition can lead to cell cycle arrest. nih.gov

Furthermore, in silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that DNA could be a potential molecular target, with compounds potentially binding to the minor groove of the DNA duplex. nih.gov Another class of quinoline (B57606) derivatives has been explored as inhibitors of sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer. frontiersin.org These findings highlight the diverse range of molecular targets that quinoline-based compounds can engage, and it is plausible that this compound may interact with one or more of these or other yet-to-be-identified cellular components.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

For example, various substituted quinoline carboxylic acids have been shown to induce apoptosis in cancer cell lines. nih.govnih.govresearchgate.net The apoptotic process is often characterized by the activation of caspases and alterations in the expression of pro-apoptotic and anti-apoptotic proteins. Similarly, cell cycle arrest at different phases, such as G1, S, or G2/M, is another hallmark of the cellular activity of quinoline derivatives. nih.govresearchgate.netmdpi.com For instance, certain 2-styryl-4-quinoline carboxylic acids have been reported to arrest the cell cycle in either the G0/G1 or G2/M phase, depending on the specific substitution pattern. researchgate.net These effects are often linked to the modulation of key cell cycle regulatory proteins. Given these precedents, it is reasonable to hypothesize that this compound may also exert its biological effects through the induction of apoptosis and/or cell cycle arrest, although experimental verification is required.

Enzyme Binding Mechanisms and Kinetics

Detailed enzymatic binding mechanisms and kinetic parameters for the interaction of this compound with specific enzymes are not described in the current body of scientific literature. Studies on related quinoline-3-carboxylic acid derivatives as enzyme inhibitors have reported inhibitory concentrations (IC50 values), which provide a measure of potency. For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2 with IC50 values in the micromolar range. nih.gov Similarly, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown inhibitory activity against SIRT3. frontiersin.org

Understanding the enzyme binding mechanism would involve techniques such as X-ray crystallography to determine the three-dimensional structure of the compound bound to the enzyme's active site, and kinetic assays to determine parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are crucial for structure-activity relationship (SAR) analysis and the rational design of more potent and selective inhibitors.

Interaction with Cellular Components (e.g., Membranes, Proteins)

Direct investigations into the interaction of this compound with cellular components like membranes and proteins are limited. However, the physicochemical properties of the molecule, including its lipophilicity conferred by the dichloro-substitution, suggest that it may interact with lipid bilayers. The permeation of aromatic carboxylic acids across lipid membranes is a complex process influenced by pH and the charge state of the molecule. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as 2,4-Dichloroquinoline-3-carboxylic acid, might interact with the binding site of a protein or other macromolecular target.

As of the current literature review, specific molecular docking studies focusing exclusively on this compound against particular biological targets have not been extensively reported. However, the general methodology would involve:

Target Selection: Identifying a relevant protein target, for instance, a kinase or enzyme implicated in a disease pathway.

Binding Site Prediction: Defining the active site or binding pocket of the target protein.

Docking Simulation: Using software to place the 3D structure of this compound into the defined binding site in various conformations and orientations.

Scoring and Analysis: Calculating the binding affinity (e.g., in kcal/mol) for each pose to estimate the strength of the interaction. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues, would then be analyzed.

While direct studies are not available, research on structurally similar quinoline (B57606) derivatives has demonstrated the utility of this approach in identifying potential biological activities. For instance, studies on other quinoline-carboxylic acid derivatives have successfully used docking to predict interactions with targets like protein kinases, DNA gyrase, and topoisomerase, guiding the synthesis of new potential therapeutic agents.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a valuable tool for understanding a molecule's reactivity, stability, and spectroscopic properties.

While dedicated DFT studies on this compound are scarce, a detailed theoretical analysis has been performed on its close derivative, ethyl 2,4-dichloroquinoline-3-carboxylate . These calculations provide significant insight into the electronic properties conferred by the 2,4-dichloroquinoline (B42001) core. In that study, theoretical calculations were performed using BPV86 and GGA-PBE functionals with the 6-311G(d,p) basis set.

Key parameters analyzed in such a study typically include:

Optimized Molecular Geometry: Calculation of the most stable 3D conformation, including bond lengths and angles. For the ethyl ester, the quinoline and carboxylate groups were found to form a dihedral angle of 87.06°.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting how the molecule will interact with biological receptors or other reactants.

The table below summarizes the type of data generated from DFT calculations, based on the study of the ethyl ester derivative.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features) that correlate with activity, QSAR can be used to predict the activity of new, unsynthesized compounds.

There are currently no published QSAR models specifically developed for a series of compounds centered on the this compound scaffold. The development of such a model would require a dataset of structurally related analogues with measured biological activity against a specific target.

The typical workflow for building a QSAR model involves:

Data Set Collection: Assembling a series of compounds with a common structural core and their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

QSAR studies on other classes of quinoline derivatives have successfully identified descriptors related to properties like lipophilicity, electronic effects, and steric factors that govern their anticancer or antimicrobial activities.

In Silico Prediction of Pharmacological Profiles (e.g., ADMET, Drug-likeness)

In silico tools are invaluable for the early-stage assessment of a compound's potential as a drug candidate by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its "drug-likeness."

A specific, published ADMET profile for this compound is not available. However, various computational platforms (e.g., SwissADME, ADMETlab, pkCSM) can be used to predict these properties. These predictions are based on the compound's structure and are compared against established models built from large datasets of known drugs.

Key predicted properties include:

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable.

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Information related to how the compound is likely to be eliminated from the body.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, or mutagenicity.

The table below illustrates the typical output from an in silico ADMET prediction for a hypothetical compound.

| ADMET Property | Predicted Parameter | Typical Desirable Range |

|---|---|---|

| Molecular Weight | g/mol | < 500 |

| LogP (Lipophilicity) | - | < 5 |

| Hydrogen Bond Donors | Count | < 5 |

| Hydrogen Bond Acceptors | Count | < 10 |

| Human Intestinal Absorption | % | High |

| Blood-Brain Barrier Permeant | Yes/No | Depends on target |

| CYP Inhibitor (e.g., CYP2D6) | Yes/No | No |

| AMES Mutagenicity | Positive/Negative | Negative |

pKa Calculations and their Relevance to Biological Activity

The acid dissociation constant (pKa) is a critical physicochemical parameter that measures the strength of an acid in a solution. For a drug molecule like this compound, the pKa value determines the extent of its ionization at a given physiological pH (typically ~7.4). The ionization state of a molecule profoundly influences its solubility, permeability across biological membranes, and ability to interact with its target.

A specific, experimentally determined or computationally calculated pKa value for this compound is not readily found in the literature. The pKa of a typical carboxylic acid is in the range of 4-5. However, the presence of the electron-withdrawing quinoline ring and the two chlorine atoms would be expected to increase the acidity of the carboxylic acid group, thereby lowering its pKa value compared to a simple aliphatic carboxylic acid.

Computational methods for pKa prediction are available and often rely on quantum chemical calculations of the energies of the protonated and deprotonated species. The relevance of the pKa for this compound is significant:

Solubility: The deprotonated (carboxylate) form is generally more water-soluble than the neutral carboxylic acid form.

Target Interaction: If the biological target has a positively charged binding pocket, the negatively charged carboxylate form of the molecule may form strong ionic interactions, enhancing binding affinity.

Future Research Directions and Translational Potential in Basic Science

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Doebner, Pfitzinger, and Vilsmeier-Haack reactions. researchgate.netnih.govresearchgate.net While effective, these methods often face challenges like the use of harsh reagents, low yields for certain substrates, and environmental concerns. researchgate.netacs.org Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

A promising avenue is the adoption of "green chemistry" principles. This includes the use of nanocatalysts, such as magnetic iron oxide nanoparticles, which can facilitate multi-component reactions under environmentally benign conditions like ultrasonic irradiation or in aqueous solvents. nih.gov These methods offer high yields, faster reaction times, and the ability to recycle the catalyst. nih.gov Microwave-assisted synthesis is another green protocol that has been successfully employed to produce quinoline-4-carboxylic acids, demonstrating improved efficiency over conventional heating methods. researchgate.net

Discovery of New Biological Activities in Pre-clinical Models

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. researchgate.netnih.govnih.gov Derivatives of 2,4-dichloroquinoline-3-carboxylic acid are expected to be a rich source of new bioactive compounds.

Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of quinoline derivatives against various cancer cell lines. ekb.egneuroquantology.com For example, certain 6-chloro-2-substituted-quinoline-4-carboxylic acid derivatives have shown significant growth inhibition in breast cancer (MCF-7), leukemia (K-562), and cervical cancer (HeLa) cell lines. nih.gov One derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, reduced MCF-7 cell growth by 82.9%. nih.gov Specifically, 2,4-disubstituted quinoline-3-carboxylic acids have been investigated for their potential as selective antiproliferative agents, with a focus on designing molecules that are more active in the acidic environment of tumors. nih.gov Future research will involve screening derivatives of this compound against a wider panel of cancer cell lines and in xenograft models to identify lead compounds and elucidate their mechanisms of action, which may include the downregulation of oncogenes like Lumican. nih.gov

Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | nih.gov |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast) | IC₅₀ = 1.73 µg/mL | mdpi.com |

Antimicrobial and Other Activities: Beyond cancer, quinoline derivatives are potent antimicrobial agents. nih.govresearchgate.net Substituted 2-chloroquinoline-3-carboxamides have shown activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Novel hybrids of quinoline with coumarin (B35378) have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov Future pre-clinical studies should explore the activity of this compound derivatives against a broad spectrum of pathogens, including drug-resistant strains and fungi. researchgate.netresearchgate.net Additionally, the potential for these compounds as anti-inflammatory agents, by dually inhibiting enzymes like COX-2 and 15-LOX, represents another exciting area for investigation. nih.gov

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively inhibiting a specific protein. The this compound scaffold is an excellent starting point for developing such tools. Quinoline derivatives are known to inhibit a wide range of enzymes crucial to disease processes, making them valuable for target validation and pathway elucidation. ekb.egnih.gov

For example, various quinoline-based molecules have been developed as potent kinase inhibitors, targeting key signaling pathways in cancer. nih.gov Others have been designed to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis and a target for autoimmune diseases and cancer. nih.gov Research has also explored quinoline derivatives as inhibitors of P-glycoprotein, a transporter involved in multidrug resistance in cancer, and as DNA intercalating agents. researchgate.netnih.gov

Future efforts can focus on systematically modifying the this compound structure to create highly potent and selective inhibitors for specific biological targets. These tailored molecules could then be used as chemical probes to investigate the roles of individual enzymes or proteins in health and disease, providing critical insights that can guide future drug development.

Advanced Computational Modeling and Machine Learning Applications

The integration of computational methods into drug discovery has accelerated the design and optimization of new therapeutic agents. For quinoline derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning are already proving invaluable. nih.govnih.govmdpi.com

QSAR and Molecular Docking: 3D-QSAR studies help to build models that correlate the chemical structure of a compound with its biological activity. mdpi.comfrontiersin.org These models, often visualized with contour maps, provide insights into which structural features (e.g., steric bulk, electrostatic properties) are favorable for activity, guiding the design of more potent molecules. nih.govmdpi.com Molecular docking complements this by predicting how a molecule binds to the active site of a target protein, such as the lactate (B86563) dehydrogenase of Plasmodium falciparum or the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.netnih.gov This allows researchers to understand the molecular basis of inhibition and rationally design modifications to improve binding affinity.

Machine Learning: More recently, machine learning algorithms, including support vector machines (SVM) and artificial neural networks (ANN), are being used to develop predictive QSAR models. nih.govresearchgate.net These models can be trained on existing datasets of quinoline derivatives to predict the anticancer or corrosion-inhibiting properties of new, untested compounds. nih.govresearchgate.netresearchgate.net For example, a gradient boosting-based model was developed to predict P-glycoprotein inhibition by quinoline derivatives with high accuracy (R² of 95%). nih.gov Future research will undoubtedly leverage these advanced computational tools to screen virtual libraries of this compound derivatives, prioritizing the synthesis of candidates with the highest predicted activity and best drug-like properties.

Synergistic Research with Other Compound Classes

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in cancer treatment. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity. The unique biological activities of quinoline derivatives make them excellent candidates for synergistic research.

Quinoline-based compounds have shown the ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting drug efflux pumps like P-glycoprotein. researchgate.net This suggests a powerful synergistic strategy: combining a this compound derivative designed to block MDR with a conventional chemotherapeutic agent. This could resensitize resistant tumors to treatment.

Another approach is the creation of hybrid molecules that combine the quinoline scaffold with another pharmacophore in a single chemical entity. For example, quinoline-chalcone hybrids have demonstrated synergistic anticancer effects when combined with paclitaxel. nih.gov Similarly, quinoline-pyrazole hybrids have been developed as dual inhibitors of COX-2 and 15-LOX for anti-inflammatory therapy. nih.gov Future research should explore the synthesis and evaluation of novel hybrids based on the this compound core, as well as test the compound and its derivatives in combination with existing drugs to uncover new synergistic interactions.

Potential for Material Science and Agrochemistry (Non-clinical Applications)

The utility of the quinoline scaffold extends beyond medicine into the realms of agrochemistry and material science. nih.govacs.org

Agrochemistry: Quinoline derivatives have a well-established history in agriculture. nih.govacs.org They have been developed as fungicides, bactericides, and insecticides. nih.govacs.org For instance, coumarin-3-carboxylic acid derivatives featuring a thioether quinoline moiety have shown potent antibacterial activity against significant plant pathogens, with in-vivo efficacy surpassing commercial control agents. nih.gov The structural features of this compound make it a candidate for developing new pesticides. Future research could involve screening its derivatives for activity against a wide range of plant pests and diseases, aiming to discover novel, effective, and environmentally safer agricultural products. acs.org

Material Science: In material science, quinoline-based compounds are being explored as corrosion inhibitors for metals. researchgate.net A recent study successfully used machine learning-based QSAR models to design new quinoline molecules with predicted high inhibition efficiencies for mild steel in acidic environments. researchgate.net The electron-rich aromatic structure of the quinoline ring allows it to adsorb onto metal surfaces, forming a protective layer. The specific substitutions on this compound could modulate these properties, opening up future research into its potential application in creating advanced anti-corrosion coatings and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloroquinoline-3-carboxylic acid, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves cyclization of substituted aniline precursors or halogenation of quinoline-3-carboxylic acid derivatives. For example, chlorination using POCl₃ or PCl₃ under reflux (60–100°C) in anhydrous solvents (e.g., DMF, toluene) is common . Catalysts like palladium or copper may enhance regioselectivity for dichlorination . Monitor reaction progress via TLC or HPLC, and optimize temperature to minimize side products (e.g., over-chlorination).

- Data Interpretation : Yields >70% are achievable with strict moisture control. Conflicting reports on regioselectivity may arise from impurities in starting materials or variable catalyst activity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C2/C4) via coupling constants and chemical shifts. Quinoline protons typically resonate at δ 7.5–9.0 ppm .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ = 246.96 for C₁₀H₅Cl₂NO₂) .

- Pitfalls : Overlapping peaks in NMR may require 2D techniques (e.g., COSY, HSQC) to resolve .

Advanced Research Questions

Q. How can researchers address contradictions in the pH-dependent reactivity of this compound?

- Methodology :

- Controlled Stability Studies : Perform kinetic assays at pH 2–12 (using buffer systems) to track degradation via HPLC. For example, the carboxylic acid group may deprotonate above pH 4.5, altering solubility and reactivity .

- Contradiction Analysis : Conflicting data may arise from buffer interactions (e.g., phosphate vs. acetate) or oxidation by dissolved oxygen. Use argon-purged solutions for reproducibility .

Q. What computational strategies predict the acid dissociation constant (pKa) of this compound, and how do they align with experimental values?

- Methodology :

- Quantum Chemical Calculations : Use software like Gaussian or COSMO-RS to model solvation effects and electron-withdrawing impacts of chlorine substituents. Compare results with potentiometric titration data .

- Empirical Validation : The pKa of analogous dichlorinated carboxylic acids (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) ranges from 1.2–4.2, suggesting strong acidity due to electron-withdrawing Cl groups .

Methodological Considerations

- Synthetic Optimization : Prioritize anhydrous conditions and high-purity reagents to avoid hydrolysis byproducts .

- Analytical Cross-Validation : Combine XRD for crystal structure confirmation with spectroscopic data to resolve ambiguities .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods when handling chlorinated intermediates, as recommended in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.